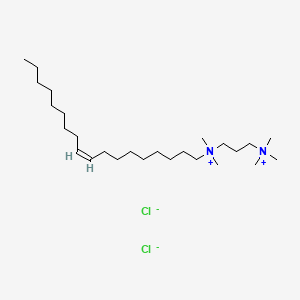

(Z)-N,N,N,N',N'-Pentamethyl-N'-octadec-9-enyl-N,N'-propane-1,3-diyldiammonium dichloride

Beschreibung

(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.

Eigenschaften

CAS-Nummer |

68310-73-6 |

|---|---|

Molekularformel |

C26H56Cl2N2 |

Molekulargewicht |

467.6 g/mol |

IUPAC-Name |

dimethyl-[(Z)-octadec-9-enyl]-[3-(trimethylazaniumyl)propyl]azanium;dichloride |

InChI |

InChI=1S/C26H56N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4;;/h14-15H,7-13,16-26H2,1-6H3;2*1H/q+2;;/p-2/b15-14-;; |

InChI-Schlüssel |

XERDYBRCVFVRCH-GEKVWEGFSA-L |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N’,N’-tetramethyl-1,3-propanediamine with (Z)-1-bromo-9-octadecene in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the performance of the compound in its applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include mild temperatures and aqueous or alcoholic solvents.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, usually under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride can be employed, often in the presence of a suitable solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases makes it valuable in organic synthesis.

Biology

In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biomolecules, aiding in their study and manipulation.

Medicine

In medicine, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.

Industry

Industrially, this compound is used in formulations for detergents, fabric softeners, and emulsifiers. Its surfactant properties enhance the cleaning and emulsifying efficiency of these products.

Wirkmechanismus

The mechanism of action of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of cell membranes, leading to membrane disruption. This interaction can cause cell lysis in microbial cells, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, sharing similar antimicrobial properties.

Dodecyltrimethylammonium Chloride: A shorter-chain quaternary ammonium compound used in similar applications.

Uniqueness

(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.